2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a chemical compound with the molecular formula C10H14BrNO2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and potential therapeutic applications . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide are dopamine D2 receptors and μ-opioid receptors (MORs) . These receptors play a crucial role in the regulation of neurotransmission in the brain.
Mode of Action
This compound interacts with its targets by acting as an antagonist of the dopamine D2 receptor , which means it blocks the receptor and prevents dopamine from binding to it. It also excites the ventral tegmental area (VTA) dopamine neurons indirectly by activating μ-opioid receptors (MORs), which inhibit GABA neurons in the VTA .
Biochemical Pathways
The compound affects the dopaminergic pathway in the brain, specifically the signaling of dopamine D2 receptors . By blocking these receptors, it alters the normal functioning of this pathway. It also influences the opioidergic pathway by activating MORs .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of dopamine signaling via D2 receptors and the excitation of VTA dopamine neurons via MORs . These effects can influence various neurological processes and behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction typically regenerates the tetrahydroisoquinoline structure .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits unique neurorestorative actions.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Noted for its potent neurotoxic actions.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOSEYVQKFBXID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)O)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639056 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57553-18-1 | |
Record name | NSC280724 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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